molecular formula C10H21N B13167684 4-(Pentan-3-YL)piperidine

4-(Pentan-3-YL)piperidine

Cat. No.: B13167684
M. Wt: 155.28 g/mol
InChI Key: JXKWWRSXIDJLPY-UHFFFAOYSA-N
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Description

4-(Pentan-3-YL)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a pentan-3-yl group attached to the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-YL)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another method includes the multi-component reaction of anilines, acetoacetates, and aromatic aldehydes under optimized conditions to produce functionalized piperidines .

Industrial Production Methods

For large-scale industrial production, the method involving the salifying reaction of 3-(4-nitrophenyl)pyridine and 3-halogenated propylene followed by reduction with zinc chloride and sodium borohydride is particularly suitable. This method avoids the use of precious metals, making it cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-YL)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-(Pentan-3-YL)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for the survival of cancer cells . This inhibition leads to decreased phosphorylation of key proteins, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentan-3-YL)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-pentan-3-ylpiperidine

InChI

InChI=1S/C10H21N/c1-3-9(4-2)10-5-7-11-8-6-10/h9-11H,3-8H2,1-2H3

InChI Key

JXKWWRSXIDJLPY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CCNCC1

Origin of Product

United States

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